molecular formula C20H23NO B12603369 Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-60-3

Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-

Cat. No.: B12603369
CAS No.: 648928-60-3
M. Wt: 293.4 g/mol
InChI Key: DIVCUYNSBNWJSY-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl-: is a complex organic compound characterized by a spiro linkage between a pyrrolidine ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- typically involves multi-component reactions. One common method is the condensation reaction between a pyrrolidine derivative and a xanthene precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Medicine

In medicine, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[acridine-9,9’-xanthene]

Uniqueness

Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spiro linkage and the combination of pyrrolidine and xanthene moieties. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

648928-60-3

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-butylspiro[pyrrolidine-3,9'-xanthene]

InChI

InChI=1S/C20H23NO/c1-2-3-13-21-14-12-20(15-21)16-8-4-6-10-18(16)22-19-11-7-5-9-17(19)20/h4-11H,2-3,12-15H2,1H3

InChI Key

DIVCUYNSBNWJSY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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